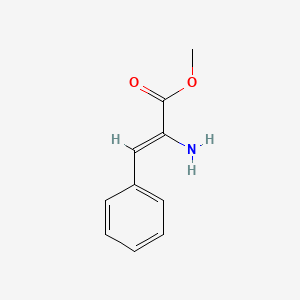

Dehydrophenylalanine Methyl Ester

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

methyl (Z)-2-amino-3-phenylprop-2-enoate |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-7H,11H2,1H3/b9-7- |

InChI Key |

LYEKNSZDVQJLOV-CLFYSBASSA-N |

Isomeric SMILES |

COC(=O)/C(=C/C1=CC=CC=C1)/N |

Canonical SMILES |

COC(=O)C(=CC1=CC=CC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for Dehydrophenylalanine Methyl Ester and Its Derivatives

Dehydration Strategies from β-Hydroxy-α-Amino Acid Precursors

One of the most direct conceptual pathways to dehydrophenylalanine methyl ester involves the elimination of water from a suitable precursor, namely N-acyl-β-hydroxyphenylalanine methyl ester. This transformation can be accomplished using both classical and modern reagent-controlled methods.

Traditional approaches to the dehydration of β-hydroxy-α-amino acids often rely on a two-step process. The initial step involves the activation of the hydroxyl group to convert it into a better leaving group. A common method is the reaction of the N-protected β-hydroxyphenylalanine derivative with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction forms a tosylate ester.

The subsequent step is a base-catalyzed elimination. Treatment of the O-tosylated precursor with a non-nucleophilic base, such as 1,8-diazabicycloundec-7-ene (DBU), promotes the removal of the acidic α-proton and the elimination of the tosylate group, thereby forming the desired α,β-double bond of the dehydrophenylalanine derivative. masterorganicchemistry.com While effective, these methods can require harsh conditions and may lack stereoselectivity, often leading to a mixture of (E)- and (Z)-isomers.

To overcome the limitations of classical methods, several modern reagents have been developed that facilitate mild and often stereoselective dehydration of alcohols. For the synthesis of this compound from its β-hydroxy precursor, the Burgess reagent and Martin's sulfurane are particularly noteworthy.

The Burgess reagent , methyl N-(triethylammoniumsulfonyl)carbamate, is a mild and selective dehydrating agent that operates under neutral conditions. wikipedia.orgiisc.ac.inatlanchimpharma.com The reaction proceeds through a syn-elimination pathway via an intermediate sulfamate (B1201201) ester, which typically requires heating in a non-polar solvent like benzene (B151609) or toluene. chemistry-reaction.com

Martin's sulfurane , diphenylbis[1,1,1,3,3,3-hexafluoro-2-phenyl-2-propoxy]sulfur, is another powerful reagent that can effect the dehydration of secondary alcohols under very mild conditions, often at or below room temperature. enamine.netwikipedia.org A significant advantage of Martin's sulfurane is its ability to promote stereospecific dehydrations. For instance, the dehydration of a threo-N-acyl-β-hydroxy-α-amino acid derivative with Martin's sulfurane yields the corresponding (Z)-dehydroamino acid with high stereoselectivity. researchgate.netresearchgate.net

| Reagent | Typical Conditions | Mechanism | Key Advantages | Reference |

|---|---|---|---|---|

| TsCl, then Base (e.g., DBU) | Two steps: 1) Pyridine, 0°C to RT; 2) DBU, CH₂Cl₂, RT | E2 Elimination | Utilizes common, inexpensive reagents. | masterorganicchemistry.com |

| Burgess Reagent | Benzene or THF, reflux | Syn-elimination | Mild, neutral conditions; good for sensitive substrates. | wikipedia.orgchemistry-reaction.com |

| Martin's Sulfurane | CCl₄ or CH₂Cl₂, RT | Concerted elimination | Very mild conditions; can be highly stereospecific. | enamine.netresearchgate.netresearchgate.net |

Cross-Dehydrogenative Coupling (CDC) Protocols for Dehydrophenylalanine Synthesis

Cross-dehydrogenative coupling (CDC) has emerged as a powerful, atom-economical strategy for forming carbon-carbon bonds directly from two C-H bonds. This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences.

The synthesis of this compound can be achieved via a palladium-catalyzed CDC reaction. This is typically approached through the direct arylation of a dehydroalanine (B155165) methyl ester precursor. In this scenario, a C(sp²)-H bond on the β-carbon of the dehydroalanine is directly coupled with a C(sp²)-H bond of an aromatic partner, or more commonly, with an aryl halide.

While direct C-H/C-H coupling is the ideal, a more practical and widely used variant is the coupling of dehydroalanine methyl ester with an aryl halide (iodide or bromide). This reaction, often referred to as a direct arylation or a dehydrogenative Heck-type reaction, is catalyzed by a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or Pearlman's catalyst (Pd(OH)₂/C). nih.gov The reaction typically requires a base to neutralize the hydrogen halide formed and often a ligand to stabilize the palladium catalyst and promote the desired reactivity. organic-chemistry.org This method allows for the introduction of a wide variety of substituted phenyl groups onto the dehydroalanine scaffold.

| Aryl Halide | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Iodobenzene | Pd(OAc)₂, P(o-tol)₃ | Et₃N | DMF | 78 | nih.gov |

| 4-Iodotoluene | Pd(OAc)₂, PPh₃ | K₂CO₃ | DMA | 85 | organic-chemistry.org |

| 4-Bromobenzonitrile | Pd(OH)₂/C | Cs₂CO₃ | Toluene | 72 | nih.gov |

| 1-Bromo-4-methoxybenzene | Pd(OAc)₂, Mor-DalPhos | Cs₂CO₃ | Dioxane | 91 | organic-chemistry.org |

Achieving stereocontrol in the synthesis of dehydrophenylalanine is crucial, as the (Z)-isomer is often the more desired and biologically relevant form. While many synthetic methods yield a mixture of isomers, certain strategies provide high selectivity for the (Z)-scaffold.

As mentioned previously, the dehydration of threo-β-hydroxyphenylalanine derivatives using Martin's sulfurane provides excellent stereoselectivity for the (Z)-isomer through a stereospecific elimination process. researchgate.netresearchgate.net This offers a reliable route to (Z)-dehydrophenylalanine methyl ester if the corresponding stereochemically pure β-hydroxy precursor is available.

In the context of CDC, achieving high stereoselectivity can be challenging. However, the inherent thermodynamic stability of the (Z)-isomer, where the bulky phenyl and ester groups are positioned on opposite sides of the double bond, often results in it being the major product, especially under conditions that allow for equilibration. Careful selection of catalyst, ligand, and reaction conditions can further enhance this selectivity.

Erlenmeyer Azlactone Synthesis and Subsequent Transformations

The Erlenmeyer-Plöchl synthesis is a classic and highly effective method for preparing α,β-unsaturated N-acyl-α-amino acids and their esters. wikipedia.org The synthesis starts with the condensation of an N-acylglycine, such as hippuric acid, with an aromatic aldehyde—in this case, benzaldehyde—in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate. wikipedia.orguctm.edu

This condensation reaction forms a 5(4H)-oxazolone intermediate, commonly known as an azlactone. Specifically, the reaction yields (Z)-4-benzylidene-2-phenyl-5(4H)-oxazolone. The stereochemistry of the exocyclic double bond is predominantly Z due to the thermodynamic preference to minimize steric interactions during the condensation of the enolized azlactone with the aldehyde.

The crucial final step is the transformation of the azlactone into this compound. This is readily achieved by alcoholysis of the azlactone ring. Simply refluxing the azlactone in methanol (B129727), often with a catalytic amount of base (e.g., sodium acetate) or acid, opens the ring to afford the desired N-benzoyl-dehydrophenylalanine methyl ester in good yield. wikipedia.org The versatility of the Erlenmeyer synthesis allows for the preparation of a wide range of substituted dehydrophenylalanine derivatives by simply varying the starting aromatic aldehyde. researchgate.netucd.ie

| Aldehyde | Azlactone Intermediate Yield (%) | Final Methyl Ester Yield (%)a | Reference |

|---|---|---|---|

| Benzaldehyde | 92 | 88 | uctm.eduresearchgate.net |

| 4-Chlorobenzaldehyde | 95 | 90 | researchgate.net |

| 4-Methoxybenzaldehyde | 89 | 85 | ucd.ie |

| 4-Nitrobenzaldehyde | 94 | 91 | uctm.edu |

| 2-Methylbenzaldehyde | 85 | 81 | ucd.ie |

Olefination Reactions Leading to α,β-Unsaturation

The introduction of the α,β-double bond in this compound is commonly achieved through olefination reactions, which involve the coupling of a carbonyl compound with a phosphorus- or silicon-stabilized carbanion. The Horner-Wadsworth-Emmons and Peterson olefination reactions are two of the most prominent methods utilized for this transformation.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of α,β-unsaturated esters with high stereoselectivity. numberanalytics.comwikipedia.orgnih.gov This reaction involves the condensation of an aldehyde, in this case, benzaldehyde, with a phosphonate-stabilized carbanion derived from an N-protected α-phosphonoglycine ester. The stereochemical outcome of the HWE reaction can often be controlled to favor the formation of either the (E) or (Z)-isomer of the resulting alkene. numberanalytics.comnih.gov

Standard HWE reaction conditions, typically employing a base like sodium hydride in an aprotic solvent such as tetrahydrofuran (B95107) (THF), generally lead to the thermodynamically more stable (E)-isomer as the major product. numberanalytics.comnih.gov This is attributed to the equilibration of the intermediate betaines to the less sterically hindered anti-adduct, which then undergoes syn-elimination to afford the (E)-alkene. numberanalytics.com

Conversely, the Still-Gennari modification of the HWE reaction provides a powerful strategy for the synthesis of (Z)-alkenes with high stereoselectivity. numberanalytics.comnih.govic.ac.uk This modification utilizes phosphonates bearing electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, in combination with a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether in THF at low temperatures. numberanalytics.comnih.gov These conditions kinetically favor the formation of the syn-betaine intermediate, which rapidly eliminates to produce the (Z)-alkene. nih.gov

Table 1: Horner-Wadsworth-Emmons Reaction for the Synthesis of this compound Derivatives

| Entry | Aldehyde | Phosphonate Reagent | Base/Solvent/Additive | Temperature (°C) | Product (Isomer) | Yield (%) | Reference |

| 1 | Benzaldehyde | Methyl 2-(benzyloxycarbonylamino)-2-(dimethoxyphosphinyl)acetate | NaH / THF | Not specified | Methyl (E)-N-(benzyloxycarbonyl)dehydrophenylalaninate | Not specified | ic.ac.uk |

| 2 | p-Tolualdehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS / THF / 18-crown-6 | -78 to RT | Methyl (Z)-3-(p-tolyl)acrylate | 78 | tcichemicals.com |

| 3 | Benzaldehyde | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH / THF | -20 | Ethyl (Z)-cinnamate | >95 (97:3 Z:E) | nih.gov |

| 4 | Octanal | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH / THF | -20 | Ethyl (Z)-2-decenoate | >95 (88:12 Z:E) | nih.gov |

The Peterson olefination offers an alternative silicon-based approach to the synthesis of alkenes. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction involves the addition of an α-silylcarbanion to a carbonyl compound, forming a β-hydroxysilane intermediate. wikipedia.orgorganic-chemistry.org The stereochemical outcome of the subsequent elimination to the alkene can be controlled by the choice of reaction conditions. Acid-catalyzed elimination proceeds via an anti-periplanar pathway, while base-catalyzed elimination occurs through a syn-periplanar transition state. wikipedia.org This allows for the selective formation of either the (E) or (Z)-alkene from the same diastereomeric β-hydroxysilane. wikipedia.org

When the α-silyl carbanion is stabilized by an electron-withdrawing group, such as an ester, the intermediate β-hydroxysilane often eliminates spontaneously under the reaction conditions to directly afford the α,β-unsaturated ester. wikipedia.org

Table 2: Peterson Olefination for Alkene Synthesis

| Entry | Carbonyl Compound | α-Silyl Carbanion Source | Conditions for Elimination | Product | Stereoselectivity | Reference |

| 1 | Ketone/Aldehyde | α-Silylcarbanion | Acidic (e.g., H2SO4) | (E)-Alkene | High | wikipedia.org |

| 2 | Ketone/Aldehyde | α-Silylcarbanion | Basic (e.g., KH) | (Z)-Alkene | High | wikipedia.org |

| 3 | N-Phenyl Imine | Allyl- or Benzyltrimethylsilane/Schlosser's Base | In situ | (E)-1,3-Dienes or Stilbenes | Exclusive (E) | organic-chemistry.org |

Derivatization Strategies for N-Acylated and N-Protected this compound

The this compound scaffold can be further modified at both the nitrogen atom and the β-position of the double bond, providing access to a diverse range of derivatives with potentially altered chemical and biological properties.

N-Alkylation and N-Substitution Methods

The nitrogen atom of the amino group in this compound is typically protected during the olefination step. Common protecting groups include the benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) groups. These protecting groups can be removed and replaced with other substituents, or the N-H bond of an N-acyl group can be directly alkylated.

N-Alkylation of N-acylated amino acid esters is a common strategy to introduce alkyl groups, most frequently a methyl group. This can be achieved by treating the N-protected amino acid ester with a base and an alkylating agent. For example, N-methylation can be accomplished using methyl iodide in the presence of a base like sodium hydride. It is important to note that such conditions can sometimes lead to racemization at the α-carbon if it is stereogenic.

N-acylation is another important transformation. An existing N-acyl group can be cleaved and replaced with a different acyl group, or the free amine of deprotected this compound can be acylated using standard peptide coupling reagents or by reaction with an acid chloride. For instance, N-acetyl-L-phenylalanine methyl ester can be synthesized from L-phenylalanine methyl ester hydrochloride and methyl malonyl chloride. orgsyn.org The synthesis of N-acyl alanine (B10760859) methyl esters has been reported by reacting the corresponding acid chloride with the amino acid methyl ester in the presence of a base like triethylamine. nih.gov

Table 3: N-Substitution of Amino Acid Esters

| Entry | Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 1 | L-Phenylalanine methyl ester hydrochloride | Methyl malonyl chloride, Et3N | N-(2-carbomethoxy)acetyl-L-phenylalanine methyl ester | Not specified | orgsyn.org |

| 2 | Deuterated L-alanine methyl ester hydrochloride | Palmitoleic acid, Oxalyl chloride, Et3N | Deuterated N-palmitoleoyl-L-alanine methyl ester | Quantitative | nih.gov |

| 3 | N-acetyl-L-phenylalanine | Methanol, Modified Mukaiyama's reagent, 1-Methylimidazole | N-acetyl-L-phenylalanine methyl ester | High | mdpi.com |

Functionalization at the β-Position

The electron-deficient nature of the β-carbon in the α,β-unsaturated system of this compound makes it susceptible to nucleophilic attack. However, a more common and versatile strategy for functionalization at this position is through transition metal-catalyzed cross-coupling reactions.

The Heck reaction , a palladium-catalyzed cross-coupling of an alkene with an aryl or vinyl halide, is a powerful tool for the arylation or vinylation of the β-position of dehydroamino acid derivatives. mdpi.com For instance, the coupling of an N-acyl-dehydroalanine methyl ester with an aryl halide (e.g., aryl bromide or iodide) in the presence of a palladium catalyst and a base can lead to the formation of N-acyl-β-aryldehydrophenylalanine methyl esters. The reaction typically proceeds with the formation of a new carbon-carbon bond at the less substituted carbon of the double bond. The choice of catalyst, ligands, base, and solvent can significantly influence the efficiency and outcome of the reaction. mdpi.com While traditionally performed with aryl halides, variations of the Heck reaction, such as the Fujiwara-Morita reaction, can utilize arenes directly. mdpi.com

Table 4: Palladium-Catalyzed β-Arylation of Dehydroalanine Derivatives

| Entry | Alkene Substrate | Arylating Agent | Catalyst/Ligand/Base | Solvent | Product | Yield (%) | Reference |

| 1 | Styrene | Chlorambucil methyl ester | Pd(OAc)2 / SPhos / NaOtBu | Toluene | N-Arylpiperidine derivative | 76 | nih.gov |

| 2 | Olefin | Aryl Halide | Palladium Catalyst | Various | Arylated Olefin | Varies | mdpi.com |

Reactivity and Mechanistic Studies of Dehydrophenylalanine Methyl Ester

Enantioselective Hydrogenation Reactions

The conversion of dehydrophenylalanine methyl ester and its derivatives to optically active phenylalanine analogues through enantioselective hydrogenation is a cornerstone of asymmetric catalysis. This transformation is critical for the synthesis of chiral building blocks for pharmaceuticals and other biologically active molecules. Both homogeneous and heterogeneous catalytic systems have been developed to achieve high enantioselectivity.

Homogeneous Catalysis in Asymmetric Hydrogenation

Homogeneous catalysts, particularly those based on transition metal complexes with chiral ligands, have demonstrated remarkable success in the asymmetric hydrogenation of dehydrophenylalanine derivatives. nih.gov These catalyst systems operate in the same phase as the substrate, allowing for high efficiency and selectivity under mild conditions. nih.gov The design of chiral ligands is paramount, as they create a chiral environment around the metal center, dictating the stereochemical outcome of the hydrogenation. A key requirement for high enantioselectivity is often a two-point binding interaction between the substrate and the metal complex, involving both the alkene moiety and a polar group like an amide or carboxylate. youtube.com This chelation imparts rigidity to the transition state, which is crucial for effective stereochemical control. youtube.com

Heterogeneous Catalysis with Chiral Modifiers (e.g., Cinchona Alkaloids)

Heterogeneous catalysis offers practical advantages such as ease of catalyst separation and recycling. In the context of enantioselective hydrogenation, modifying the surface of a solid catalyst with a chiral molecule has proven to be an effective strategy. nih.govcore.ac.uk Cinchona alkaloids, a class of naturally occurring chiral compounds, are widely used as modifiers for platinum and palladium-based catalysts in the hydrogenation of α,β-unsaturated esters and ketones. nih.govcore.ac.ukglobalspec.com

The enantioselective hydrogenation of N-acetyl this compound (NADPME) has been investigated using palladium catalysts supported on materials like titanium dioxide (Pd/TiO2) and alumina (B75360) (Pd/Al2O3), modified with cinchonine (B1669041) or cinchonidine. elsevierpure.comresearchgate.net The enantioselectivity of these reactions is highly sensitive to the molar ratio of the chiral modifier to the substrate. elsevierpure.comresearchgate.net For instance, with cinchonine-modified Pd/TiO2, the enantiomeric excess was found to be dependent on the palladium particle size and was significantly enhanced in solvents like dimethylformamide. elsevierpure.com Interestingly, an unexpected inversion of enantioselectivity has been observed with cinchonidine-modified Pd/Al2O3. At low modifier-to-substrate ratios, the expected R-enantiomer was formed, but as the ratio increased, the reaction became selective for the S-enantiomer. researchgate.net

| Catalyst System | Substrate | Chiral Modifier | Solvent | Max. Enantiomeric Excess (ee) | Product Configuration |

| Pd/TiO2 | NADPME | Cinchonine | Dimethylformamide | High (not specified) | Not specified |

| Pd/Al2O3 | NADPME | Cinchonidine | Methanol (B129727) | Inversion observed | R to S |

Mechanistic Insights into Chiral Induction

The mechanism of chiral induction in hydrogenations catalyzed by cinchona alkaloid-modified metals is complex and has been the subject of considerable research. nih.govcore.ac.uk A widely accepted model proposes an interaction between the substrate and the adsorbed chiral modifier on the catalyst surface. core.ac.ukglobalspec.com For substrates containing an acidic group, a crucial interaction is believed to occur between the acidic function of the reactant and the quinuclidine (B89598) nitrogen atom of the alkaloid. globalspec.com This interaction dictates a preferred adsorption geometry of the prochiral substrate on the catalyst surface, leading to the preferential hydrogenation of one of the two enantiofaces.

In the case of the platinum-cinchona system for the hydrogenation of α-ketoesters, it has been proposed that the reactant interacts with the adsorbed modifier via a hydrogen bond. core.ac.uk This interaction creates an energetic preference for the adsorption of one enantioface of the reactant. core.ac.uk While this compound itself lacks a strongly acidic proton, the N-acetyl derivative introduces a functional group capable of such interactions, enabling enantioselective hydrogenation. globalspec.com The inversion of enantioselectivity observed with increasing modifier concentration suggests a complex interplay of competing interactions and adsorption modes on the catalyst surface. researchgate.net

Nucleophilic Additions to the C=C Double Bond

The electron-deficient nature of the carbon-carbon double bond in this compound, conjugated to the ester carbonyl group, makes it an excellent acceptor for various nucleophiles. This reactivity is harnessed in Michael-type and conjugate addition reactions to synthesize a wide array of modified phenylalanine derivatives.

Michael-Type Additions

The Michael addition, a thermodynamically controlled 1,4-conjugate addition of a resonance-stabilized carbanion, is a powerful tool for carbon-carbon bond formation. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com In the context of dehydrophenylalanine derivatives, this reaction allows for the introduction of a variety of substituents at the β-position. Nucleophiles such as malonates, β-ketoesters, and nitroalkanes are classic Michael donors. organic-chemistry.orgwikipedia.org The reaction typically proceeds in the presence of a base, which deprotonates the active methylene (B1212753) compound to generate the nucleophilic enolate. masterorganicchemistry.com

The addition of various nucleophiles, including nitrogen heterocycles, thiols, and carbon nucleophiles, to dehydroalanine (B155165) derivatives has been shown to proceed in fair to good yields under mild conditions. researchgate.netresearchgate.net However, didehydrophenylalanine derivatives are noted to be less reactive than their dehydroalanine counterparts, often requiring stronger nucleophiles. researchgate.net

Conjugate Additions (e.g., with Organoboron, Organosilicon, Hydride Moieties)

Beyond classical Michael donors, a broader range of nucleophiles can participate in conjugate addition reactions with this compound. libretexts.org These reactions expand the synthetic utility of this substrate, enabling the introduction of diverse functionalities.

Organoboron Reagents: While specific examples for this compound are not detailed in the provided context, organoboron reagents are known to participate in conjugate addition reactions, often catalyzed by transition metals like rhodium or palladium.

Organosilicon Reagents: Hydrosilylation, the addition of a silicon-hydrogen bond across a double bond, is a fundamental reaction for synthesizing organosilicon compounds. researchgate.net This reaction can be catalyzed by various transition metals and provides a pathway to β-silyl-substituted phenylalanine derivatives.

Hydride Moieties: The conjugate addition of a hydride (formally a H⁻ ion) to an α,β-unsaturated carbonyl compound leads to the saturation of the double bond. While Grignard reagents and organolithium reagents typically favor 1,2-addition to the carbonyl group, certain hydride reagents can be selective for 1,4-addition. libretexts.org This reactivity provides a non-enantioselective route to phenylalanine methyl ester.

The following table summarizes the types of nucleophiles that undergo conjugate addition to α,β-unsaturated carbonyl systems, which is the class of compounds that includes this compound.

| Nucleophile Type | Examples | Typical Outcome |

| Carbon Nucleophiles (Michael Donors) | Malonates, β-ketoesters, nitroalkanes | β-Alkylated phenylalanine derivatives |

| Organocuprates (Gilman Reagents) | R₂CuLi | β-Alkylated/Arylated phenylalanine derivatives |

| Thiols | R-SH | β-Thioether substituted phenylalanine derivatives |

| Amines | R₂NH | β-Amino substituted phenylalanine derivatives |

| Cyanide | CN⁻ | β-Cyano substituted phenylalanine derivatives |

Cycloaddition Reactions

This compound can function as a dienophile in [4+2] cycloaddition reactions, famously known as Diels-Alder reactions. The electron-withdrawing nature of the methyl ester and the phenyl group activates the double bond for reaction with conjugated dienes.

Theoretical and experimental studies on analogous systems, such as the reaction of methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate with cyclopentadiene (B3395910), provide insights into the potential reactivity of this compound. In such reactions, the formation of carbodiene Diels-Alder adducts is observed. Computational studies using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level have shown that the reaction can proceed through different pathways, including a two-stage heterodiene Diels-Alder reaction followed by a skeletal rearrangement of the primary cycloadduct, or a single-step process, leading to various stereoisomers. nih.gov

The reaction of this compound with a diene like cyclopentadiene is expected to yield bicyclo[2.2.1]heptene derivatives. The stereochemical outcome of such reactions, specifically the endo/exo selectivity, is influenced by factors such as reaction temperature and the presence of Lewis acid catalysts. For instance, in the reaction of methyl acrylate (B77674) with cyclopentadiene, the endo product is typically favored under kinetic control due to secondary orbital interactions. sciforum.netchempedia.info However, at higher temperatures, the thermodynamically more stable exo isomer can be formed in increasing amounts. sciforum.net The use of a Lewis acid catalyst like aluminum chloride (AlCl₃) can enhance the reaction rate and influence the stereoselectivity by coordinating to the carbonyl oxygen of the ester group, thereby lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net

Furan (B31954) and its derivatives can also serve as dienes in Diels-Alder reactions, although they are generally less reactive than cyclopentadiene due to their aromatic character. nih.govresearchgate.net The reaction of this compound with furan derivatives would lead to the formation of 7-oxabicyclo[2.2.1]heptene adducts. The reactivity of furanic dienes is enhanced by electron-donating substituents and diminished by electron-withdrawing groups. researchgate.net Interestingly, studies have shown that even electron-poor furans, such as 2-furoic acids and their esters, can react with maleimide (B117702) dienophiles, particularly when water is used as a solvent, which can promote the reaction through hydrophobic effects and hydrogen bonding. nih.gov

| Diene | Dienophile | Expected Product Type | Key Reaction Aspects |

|---|---|---|---|

| Cyclopentadiene | This compound | Bicyclo[2.2.1]heptene derivative | Typically favors endo product under kinetic control. Lewis acids can enhance rate and selectivity. sciforum.netchempedia.infonih.govresearchgate.net |

| Furan | This compound | 7-Oxabicyclo[2.2.1]heptene derivative | Less reactive than cyclopentadiene. Reactivity is influenced by substituents on the furan ring. nih.govresearchgate.net |

Hydrolysis of the Methyl Ester Group and Its Reversibility

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. This reaction is of fundamental importance for modifying the properties of the molecule, for instance, in the context of peptide synthesis.

The hydrolysis of esters is a reversible process. youtube.com The forward reaction (hydrolysis) is favored by the presence of a large excess of water, while the reverse reaction (esterification) is favored by the removal of water.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester. This is generally a more efficient method for hydrolysis as the reaction is essentially irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. The kinetics of base-catalyzed hydrolysis of various esters have been studied, and the reaction rate is proportional to the concentrations of both the ester and the base. nih.govresearchgate.net For water-soluble methacrylates, it has been observed that the reaction rate can decrease sharply in highly concentrated solutions. nih.gov

The reversibility of the hydrolysis reaction means that dehydrophenylalanine can be esterified to form this compound. This is typically achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst and conditions that remove water from the reaction mixture, thereby driving the equilibrium towards the ester product.

| Condition | Catalyst | Key Mechanistic Steps | Reversibility |

|---|---|---|---|

| Acidic | H⁺ (e.g., HCl, H₂SO₄) | Protonation of carbonyl oxygen, nucleophilic attack by water, elimination of methanol. youtube.com | Reversible; favored by excess water. youtube.com |

| Basic | OH⁻ (e.g., NaOH, KOH) | Nucleophilic attack by hydroxide ion, formation of carboxylate anion and methanol. researchgate.net | Essentially irreversible due to formation of stable carboxylate. |

Electrochemical Transformations and Redox Behavior

The electrochemical properties of this compound are of interest for understanding its behavior in biological systems and for developing new synthetic methodologies. The conjugated system of the molecule is expected to be electroactive.

Studies on related compounds provide insights into the likely electrochemical behavior. For instance, the electrooxidation of a carbazole (B46965) derivative containing a similar α,β-unsaturated ester moiety, methyl(E)-2-cyno(N-ethyl carbazol-2-yl) acrylate, has been investigated using cyclic voltammetry at a gold electrode. electrochemsci.org The study revealed a fast oxidation wave coupled with a reductive peak in the reverse scan, suggesting a reversible or quasi-reversible electron transfer process. The electrochemical pathway was proposed to follow an EEC (electrochemical-electrochemical-chemical) mechanism. electrochemsci.org The peak current in such systems typically shows a linear relationship with the square root of the scan rate, indicating a diffusion-controlled process. electrochemsci.org

The reduction of related compounds has also been explored. For example, the voltammetric reduction of methylviologen, which also contains a conjugated system, has been studied at various electrode materials. rsc.org These studies often reveal complex mechanisms involving surface adsorption of intermediate species.

While specific cyclic voltammetry data for this compound is scarce in the literature, it is anticipated that the compound would exhibit both oxidative and reductive processes corresponding to the electron transfer to or from its extended π-system. The redox potentials would be influenced by the solvent, the supporting electrolyte, and the electrode material used. The electron-withdrawing ester group and the phenyl ring are expected to influence the ease of reduction and oxidation of the double bond.

| Electrochemical Process | Expected Behavior based on Analogous Compounds | Influencing Factors |

|---|---|---|

| Oxidation | Likely to involve electron transfer from the π-system, potentially a reversible or quasi-reversible process. electrochemsci.org | Solvent, supporting electrolyte, electrode material, scan rate. electrochemsci.org |

| Reduction | Expected to involve electron transfer to the conjugated system, potentially with adsorption phenomena. rsc.org | Solvent, supporting electrolyte, electrode material, scan rate. rsc.org |

Stereochemical Investigations and Conformational Analysis

Z/E Isomerism of the Dehydroamino Acid Moiety

The α,β-double bond in dehydrophenylalanine methyl ester gives rise to two geometric isomers: the (Z)-isomer and the (E)-isomer. In the (Z)-isomer, the higher priority groups, the carboxyl group and the phenyl group, are on the same side of the double bond. Conversely, in the (E)-isomer, these groups are on opposite sides. studymind.co.ukchemguide.co.ukyoutube.comyoutube.com The (Z)-isomer is generally the more thermodynamically stable of the two. mdpi.com This difference in stability can be attributed to steric hindrance between the phenyl ring and the ester group in the (E)-isomer.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the Z and E configurations. For dehydrophenylalanine, the groups attached to the Cα carbon are the amino group and the methyl ester group. The groups attached to the Cβ carbon are the phenyl group and a hydrogen atom. Based on atomic number, the amino group has a higher priority than the methyl ester group, and the phenyl group has a higher priority than the hydrogen atom.

The presence of (Z)- or (E)-dehydrophenylalanine in a peptide sequence can lead to a mixture of four possible isomers when two such residues are present, each with distinct conformational properties. mdpi.com The facile isomerization of the (E)-isomer, particularly when it is the C-terminal residue, can complicate synthesis and purification, often resulting in a mixture of isomers. mdpi.com

| Isomer | Priority Group Orientation | Relative Stability |

| (Z)-Dehydrophenylalanine | Phenyl and Carboxyl groups on the same side of the Cα=Cβ double bond. | More stable |

| (E)-Dehydrophenylalanine | Phenyl and Carboxyl groups on opposite sides of the Cα=Cβ double bond. | Less stable |

Diastereoselective Synthesis and Transformations

The synthesis of peptides containing this compound often involves the diastereoselective elongation of dehydrodipeptides. For instance, the elongation of dehydrodipeptides with L-phenylalanine can result in a pair of diastereomeric tripeptides. nih.gov Subsequent chemical modifications, such as Boc-deprotection and reaction with succinic anhydride (B1165640), can be performed to yield N-succinylated dehydrotripeptides as C-protected methyl esters. nih.gov Further, alkaline hydrolysis of the C-terminal methyl ester can provide the corresponding dicarboxylic acids. nih.gov

The stereochemistry of the amino acid residues in the peptide chain significantly influences the properties of the resulting peptides. For example, in a study of N-succinylated dehydrotripeptides, it was observed that the peptide sequence and the configuration of the amino acid residues did not have a major impact on the elasticity of the hydrogels formed from the C-protected methyl ester peptides. nih.gov However, the secondary structure of the self-assembled fibers was significantly influenced by the peptide sequence. nih.gov

Conformational Landscape and Rotational Isomerism

The conformational landscape of this compound and its peptide derivatives is complex, characterized by multiple energy minima corresponding to different rotational isomers, or rotamers. wikipedia.org These rotamers arise from restricted rotation around single bonds within the molecule. The study of the energetics of this bond rotation is known as conformational analysis. wikipedia.org

In N-acetyl-(E)-dehydrophenylalanine N'-methylamide, a related compound, two main conformational states are observed in equilibrium in a non-polar solvent like dichloromethane, with a predominance of an extended conformer. nih.gov This extended conformation is stabilized by a C5 hydrogen bond. nih.gov However, in a more polar solvent such as acetonitrile, this intramolecular hydrogen bond is disrupted, leading to a more unfolded conformation. nih.gov

The Ramachandran plot, which maps the allowed and disallowed regions of the torsional angles φ (phi) and ψ (psi), is a valuable tool for understanding the conformational preferences of amino acid residues. For (E)-dehydrophenylalanine, the extended conformer C5 (φ, ψ ≈ -179°, 162°) is a possible conformation in solution. researchgate.net

Influence of Substituents on Molecular Conformation

The introduction of substituents can significantly alter the conformational preferences of this compound. For instance, N-methylation of the amide bond can influence the trans-cis isomerization barrier. Tertiary amide bonds, such as those formed by N-methylated amino acids, generally have a lower rotational barrier compared to secondary amides. researchgate.net

In the case of N-acetyl-(E)-dehydrophenylalanine N'-methylamide, the phenyl ring in the (E) position influences the strength of the C5 hydrogen bond, making it stronger compared to a similar compound without the phenyl group. nih.gov This is attributed to favorable interactions between the N-H bond and the π-system of the phenyl ring. nih.gov

Applications of Dehydrophenylalanine Methyl Ester As a Synthetic Building Block

Peptide Synthesis and Peptidomimetic Design

The incorporation of non-standard amino acids into peptides is a key strategy for the development of peptidomimetics with enhanced stability, conformational rigidity, and biological activity. Dehydrophenylalanine methyl ester serves as a crucial precursor for introducing the dehydrophenylalanine (ΔPhe) residue into peptide backbones.

This compound can be readily incorporated into linear peptide chains using standard peptide coupling methodologies. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which is then activated for coupling with the N-terminus of a growing peptide chain. Alternatively, the N-terminus of this compound can be deprotected and coupled with an activated C-terminal amino acid or peptide. The presence of the α,β-double bond in the ΔPhe residue imparts unique conformational properties to the peptide and can influence its biological activity. For instance, the replacement of a phenylalanine residue with a Z-dehydrophenylalanine (Z-ΔPhe) has been shown to prevent β-sheet formation, suggesting a potential role in inhibiting protein aggregation processes like those seen in Alzheimer's disease. nih.gov

This compound is a key starting material for the synthesis of dehydrodipeptides, dehydrotripeptides, and higher oligopeptides. nih.govuminho.pt These dehydropeptides are of significant interest due to their constrained conformations and potential as enzyme inhibitors or scaffolds for drug delivery. nih.govajol.info For example, a library of N-succinylated dehydrotripeptides containing a C-terminal dehydrophenylalanine residue was synthesized and characterized for its potential as a hydrogelator. nih.govuminho.pt The synthesis involved the use of Boc-protected dehydrodipeptides as key intermediates. nih.gov The presence of two dehydrophenylalanine units in a peptide sequence can lead to the formation of four different isomers with distinct conformational properties. nih.govmdpi.com

The synthesis of these dehydro-oligopeptides often involves solution-phase peptide coupling methods. The choice of protecting groups and coupling reagents is critical to avoid side reactions and ensure the stereochemical integrity of the final product.

| Dehydro-oligopeptide Type | Synthetic Approach | Key Features | Reference |

| Dehydrodipeptides | Coupling of N-protected amino acids with this compound. | Potential as enzyme inhibitors. | ajol.info |

| Dehydrotripeptides | Stepwise elongation of dehydrodipeptides. | Used as building blocks for self-assembled soft nanomaterials. | nih.govuminho.pt |

| Tetrapeptides | Synthesis of isomers of glycyl-dehydrophenylalanyl-glycyl-dehydrophenylalanine. | Can form different isomers with varying conformational properties. | nih.govmdpi.com |

Synthesis of Non-Proteinogenic Amino Acids and Derivatives

This compound serves as a versatile precursor for the synthesis of a wide array of non-proteinogenic amino acids. nih.govfrontiersin.org The electron-deficient double bond is susceptible to nucleophilic addition reactions, allowing for the introduction of various functional groups at the β-position.

Key transformations include:

Michael Addition: The addition of nucleophiles such as amines, thiols, and carbon nucleophiles to the double bond of this compound derivatives can generate a variety of β-substituted amino acids. researchgate.net

Reduction: Asymmetric hydrogenation of the double bond can lead to the stereoselective synthesis of both L- and D-phenylalanine derivatives, depending on the chiral catalyst used.

Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, such as Diels-Alder reactions, to form cyclic amino acid derivatives.

These synthetic routes provide access to a diverse range of unnatural amino acids that can be incorporated into peptides or used as standalone bioactive molecules.

Construction of Heterocyclic Systems and Complex Molecular Architectures

The reactive nature of the α,β-unsaturated system in this compound makes it a valuable building block for the synthesis of various heterocyclic compounds. The double bond can act as a dienophile or a Michael acceptor in cyclization reactions. For example, tetrapeptides containing dehydrophenylalanine have been used as building blocks for the construction of foldamers and bioinspired catalysts. nih.govmdpi.comresearchgate.net The incorporation of a dehydrophenylalanine residue can lead to a distorted three-dimensional structure, which is a useful feature in the design of such complex architectures. nih.govresearchgate.net

Scaffolds for Supramolecular Assembly and Material Science

The ability of dehydropeptides containing dehydrophenylalanine to self-assemble into well-ordered nanostructures has led to their exploration in materials science. Dehydrotripeptides, for instance, have been shown to be interesting molecular architectures for the development of supramolecular nanomaterials. nih.govuminho.pt The interplay of hydrogen bonding and π-π stacking interactions between the peptide backbones and the phenyl rings of the ΔPhe residues can drive the formation of nanofibers, nanotubes, and hydrogels.

These self-assembled materials have potential applications in:

Drug Delivery: The hydrophobic cores of these nanostructures can encapsulate drug molecules, providing a means for controlled release.

Tissue Engineering: The fibrous scaffolds can mimic the extracellular matrix, providing a suitable environment for cell growth and tissue regeneration.

Biocatalysis: The ordered arrangement of functional groups within the self-assembled structures can create catalytic sites for chemical reactions.

Advanced Analytical Techniques for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of dehydrophenylalanine methyl ester, offering a window into the connectivity and spatial arrangement of its atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the primary structure of this compound.

In the ¹H NMR spectrum of the (Z)-isomer, characteristic signals include those for the methyl ester protons, the vinylic proton, and the aromatic protons of the phenyl ring. For instance, in a study of methyl (Z)-3-aminophenylacrylate, the methyl ester protons appear as a singlet, while the aromatic protons present as a multiplet. nih.gov Another study on methyl (Z)-3-(p-tolyl)but-2-enoate shows the methyl ester protons as a singlet at 3.574 ppm and the vinylic proton as a singlet at 5.901 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information, with distinct chemical shifts for the carbonyl carbon of the ester, the α- and β-carbons of the double bond, and the carbons of the phenyl ring. hmdb.caresearchgate.net For methyl (Z)-3-(p-tolyl)but-2-enoate, the carbonyl carbon resonates at 166.5 ppm, while the α- and β-carbons appear at 116.9 and 156.2 ppm, respectively. rsc.org Isotopic labeling with ¹³C in the methyl group can be a powerful tool for specific signal assignment and for studying metabolic pathways in more complex systems. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Analogs in CDCl₃

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| Methyl Ester (CH₃) | 3.574 (s) | 51.1 | rsc.org |

| Vinylic (Cβ-H) | 5.901 (s) | 116.9 (Cα) | rsc.org |

| Carbonyl (C=O) | - | 166.5 | rsc.org |

| Aromatic (C₆H₅) | 7.120-7.169 (m) | 126.9-137.8 | rsc.org |

| β-Carbon (Cβ) | - | 156.2 | rsc.org |

Note: Data is for Methyl (Z)-3-(p-tolyl)but-2-enoate as a representative analog. 's' denotes singlet, and 'm' denotes multiplet.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for elucidating the connectivity within the molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, such as those within the phenyl ring. sdsu.eduscispace.com

These techniques, when used in concert, provide a comprehensive picture of the molecular framework of this compound. science.govnih.gov

The conformation of this compound is not static but exists as an equilibrium of different spatial arrangements. Variable temperature (VT) NMR studies are employed to investigate these conformational dynamics. rsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts or the coalescence of signals, which provides information about the energy barriers between different conformers and their relative populations. nih.govbohrium.com For instance, the presence of intramolecular hydrogen bonds, which can significantly influence the preferred conformation, can be studied by monitoring the chemical shift of the N-H proton at different temperatures. nih.gov These studies are crucial for understanding how the molecule behaves in solution and how its conformation might change in different environments. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., HRMS, ESI)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to confirm the elemental composition of the molecule. acs.org Electrospray ionization (ESI) is a soft ionization technique commonly used for these analyses, as it typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation, directly providing the molecular weight. acs.orgnih.gov By analyzing the fragmentation patterns produced by techniques like collision-induced dissociation (CID) in MS/MS experiments, it is possible to deduce the connectivity of the molecule, further confirming its structure. nih.govnih.gov

Table 2: High-Resolution Mass Spectrometry Data for a this compound Analog

| Ion | Calculated m/z | Found m/z | Reference |

| [M+H]⁺ | 467.1368 | 467.1356 | acs.org |

| [M+Na]⁺ | 495.0894 | - | acs.org |

Note: Data is for a related nitrophenyl (Z)-3,3-diaryl acrylate (B77674), illustrating the accuracy of HRMS.

Chromatographic Methods for Purification and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic techniques are essential for the purification of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-performance liquid chromatography (HPLC) is a widely used method for both the analysis and purification of this compound. nih.gov By selecting an appropriate stationary phase (e.g., a C18 column) and mobile phase, it is possible to separate the compound from starting materials, byproducts, and other impurities. sigmaaldrich.comresearchgate.net Chiral HPLC can be employed to separate enantiomers if a chiral center is present in the molecule or if it is derivatized with a chiral reagent. sigmaaldrich.com

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), can also be used for the analysis of this compound, particularly if it is sufficiently volatile or can be derivatized to increase its volatility. nih.gov This technique provides information on the purity of the sample and can be used to identify and quantify the components of a mixture.

Spectroscopic Characterization Beyond NMR (e.g., IR, UV-Vis)

In addition to NMR and mass spectrometry, other spectroscopic techniques provide valuable information about the structure and electronic properties of this compound.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. docbrown.infoyoutube.com Characteristic absorption bands for this compound include the N-H stretch of the amino group, the C=O stretch of the ester, the C=C stretch of the double bond, and the aromatic C-H and C=C stretching vibrations of the phenyl ring. nih.govrsc.orgresearchgate.net The position and shape of these bands can also provide clues about hydrogen bonding and conformation. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The extended conjugation involving the phenyl ring, the double bond, and the carbonyl group gives rise to characteristic absorption maxima in the UV region. These spectra can be used for quantitative analysis and to study interactions with other molecules.

Table 3: Spectroscopic Data for this compound and Analogs

| Spectroscopy | Functional Group/Transition | Wavenumber (cm⁻¹)/Wavelength (nm) | Reference |

| IR | C=O Stretch | ~1715-1728 | rsc.orgrsc.org |

| IR | C=C Stretch | ~1638 | rsc.org |

| IR | N-H Stretch | ~3294 | rsc.org |

| UV-Vis | π → π* | ~254 | sigmaaldrich.com |

Note: Data is compiled from various sources and may vary depending on the specific analog and experimental conditions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. wikipedia.orgnih.gov This method provides precise data on bond lengths, bond angles, and the conformation of the molecule, as well as insights into the intermolecular interactions that govern the crystal packing. nih.govexlibrisgroup.com

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain single-crystal X-ray diffraction data specifically for this compound. Despite the importance of this compound as a synthetic intermediate and a component of larger peptides, as of the latest available data, a complete X-ray crystal structure determination for the isolated this compound has not been reported in the reviewed literature.

The determination of the crystal structure of this compound itself would provide valuable fundamental data. It would elucidate the preferred solid-state conformation of the molecule, the planarity of the α,β-dehydroamino acid system, and the nature of the intermolecular interactions, such as hydrogen bonding involving the amino group and the ester functionality, as well as π-π stacking interactions between the phenyl rings.

As no specific crystallographic data for this compound is currently available, a data table of its crystallographic parameters cannot be provided. Further research is required to crystallize this compound and determine its solid-state structure, which would be a valuable addition to the structural chemistry of dehydroamino acids.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of dehydrophenylalanine methyl ester. nih.gov These calculations solve the Schrödinger equation (or a simplified form) to provide information about the electronic structure and energy of the molecule.

The electronic structure of a molecule governs its reactivity. Quantum chemical calculations can determine the distribution of electrons, identify frontier molecular orbitals (HOMO and LUMO), and calculate various electronic properties. For instance, DFT calculations on dehydrophenylalanine analogues have been used to compute Ramachandran maps, which predict the energetically favorable conformations of the molecule. nih.gov

The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov Theoretical studies on related compounds have shown how these parameters can be calculated to understand charge-transfer interactions and reactivity. nih.govscienceopen.com

Table 1: Calculated Electronic Properties of a Model Dehydrophenylalanine Derivative

| Property | Calculated Value | Significance |

| HOMO Energy | -6.270 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -2.201 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.069 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 4.30 Debye | Measure of the molecule's overall polarity. |

Note: Data is for a model Schiff base containing a related structural motif and is illustrative of the types of properties calculated. scienceopen.com The exact values for this compound may vary.

Quantum chemical calculations are invaluable for studying reaction mechanisms by locating and characterizing transition states. The transition state is the highest energy point along the reaction coordinate and understanding its structure and energy provides critical information about the reaction rate and pathway.

For reactions involving this compound, such as additions to the double bond or transformations of the ester group, transition state analysis can elucidate the step-by-step mechanism. For example, in the synthesis of peptides containing dehydrophenylalanine, computational modeling of transition states can help rationalize the stereochemical outcome of reactions. While specific transition state analyses for this compound are not abundant in the literature, the principles are well-established in the study of related systems, such as the enzymatic and non-enzymatic reactions of peptides.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide a dynamic picture of molecules by simulating their motion over time. elifesciences.orgnih.gov This approach is particularly useful for exploring the conformational landscape of flexible molecules like this compound, revealing the different shapes the molecule can adopt and the transitions between them. elifesciences.orgnih.govresearchgate.netnih.gov

Table 2: Key Conformational Features of Dehydrophenylalanine-Containing Peptides from Computational Studies

| Feature | Description | Impact on Conformation |

| Planarity | The Cα=Cβ double bond enforces planarity in the side chain. | Reduces the number of accessible conformations. |

| Torsional Angles (Φ, Ψ) | The main chain dihedral angles that determine the backbone conformation. | Certain regions of the Ramachandran plot are favored, leading to specific secondary structures like β-turns. nih.gov |

| (Z) vs (E) Isomerism | The geometric isomerism around the Cα=Cβ double bond. | Significantly influences the preferred backbone conformation. |

Molecular Modeling of Reactant-Catalyst Interactions in Asymmetric Synthesis

This compound is a prochiral substrate, meaning it can be converted into a chiral product through reactions like asymmetric hydrogenation. Molecular modeling is a crucial tool for understanding and predicting the enantioselectivity of such reactions. researchgate.netacs.orgacs.org

By building computational models of the reactant-catalyst complex, researchers can investigate the interactions that lead to the preferential formation of one enantiomer over the other. These models can help to rationalize the experimental results and guide the design of new, more effective catalysts. For instance, in the asymmetric hydrogenation of N-acetyl this compound using a chiral catalyst, molecular modeling can be used to compare the energies of the transition states leading to the (R) and (S) products. researchgate.net The difference in these energies is directly related to the enantiomeric excess observed experimentally.

Key interactions that are often modeled include:

Steric Hindrance: How the bulky groups on the catalyst and substrate interact to favor a specific orientation.

Hydrogen Bonding: The formation of hydrogen bonds between the catalyst and substrate can lock the substrate into a specific conformation. researchgate.net

π-π Stacking: Interactions between the aromatic rings of the catalyst and the dehydrophenylalanine residue.

While detailed modeling studies specifically for the asymmetric synthesis of this compound are specialized, the principles are widely applied in the field of asymmetric catalysis. mdpi.comnih.govnih.govualberta.caacs.org

Prediction of Spectroscopic Properties from Theoretical Models

Computational methods can predict various spectroscopic properties of molecules, which can be used to interpret experimental spectra or to identify unknown compounds.

For this compound, theoretical models can predict its NMR, IR, and UV-Vis spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach to calculate NMR chemical shifts. researchgate.net By comparing the calculated chemical shifts with experimental data, the structure and conformation of the molecule in solution can be confirmed. For dehydrophenylalanine derivatives, theoretical calculations have been used to understand the effect of the (Z) and (E) configuration on the NMR spectra. researchgate.net

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using quantum chemical methods. These calculated spectra can aid in the assignment of experimental IR bands to specific molecular vibrations.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. mdpi.comnih.gov These calculations can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands, providing insights into the electronic transitions occurring in the molecule. mdpi.comsemanticscholar.orgresearchgate.netchemrxiv.org

Table 3: Comparison of Experimental and Theoretically Predicted Spectroscopic Data for a Dehydrophenylalanine Derivative

| Spectroscopic Technique | Experimental Value | Theoretical Value | Method |

| ¹H NMR (δ, ppm) | Varies for different protons | Calculated chemical shifts | GIAO-DFT |

| ¹³C NMR (δ, ppm) | Varies for different carbons | Calculated chemical shifts | GIAO-DFT |

| IR (cm⁻¹) | Characteristic amide and ester bands | Calculated vibrational frequencies | DFT |

| UV-Vis (λmax, nm) | ~280 nm (in ethanol) | Calculated electronic transitions | TD-DFT |

Note: The experimental and theoretical values are for N-acetyl-(Z)-dehydrophenylalanine methyl ester and related derivatives. The exact values can vary depending on the specific derivative and the computational method used. researchgate.net

Future Research Directions and Emerging Opportunities

Development of Novel Green Synthetic Routes

The increasing emphasis on sustainable chemistry is driving the development of environmentally benign methods for synthesizing α,β-dehydroamino acids and their derivatives. rsc.org Future research in this area will likely focus on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources.

One promising avenue is the use of water as a solvent and a hydrogen source in catalytic reductions. A rhodium/copper co-catalytic system has been demonstrated for the asymmetric reduction of aromatic α-dehydroamino acid esters, using water as the ultimate hydrogen source. organic-chemistry.org This approach, facilitated by a metal reductant like zinc, offers a greener alternative to traditional methods that rely on flammable hydrogen gas and organic solvents. organic-chemistry.org Further development could focus on expanding the substrate scope and improving catalyst efficiency and recyclability.

Expanding the Scope of Catalytic Transformations

The α,β-unsaturation in dehydrophenylalanine methyl ester imparts significant synthetic flexibility, making it a valuable substrate for a wide range of catalytic transformations. rsc.org Its unique push-pull electronic architecture allows it to participate in reactions such as conjugate additions, cycloadditions, and metal-mediated cross-couplings. nih.gov Future research will aim to expand this synthetic toolbox, enabling the creation of increasingly complex and diverse molecular structures.

A key area of development is the enantioselective hydrogenation of the double bond to produce chiral phenylalanine derivatives, which are important building blocks for pharmaceuticals. organic-chemistry.orgmagtech.com.cn Studies have shown the effectiveness of cinchonine-modified palladium on titanium dioxide (Pd/TiO2) catalysts and rhodium-based complexes for this purpose. magtech.com.cnelsevierpure.com Future work will likely involve the design of new chiral ligands and catalytic systems to achieve even higher enantioselectivity and broader substrate compatibility. organic-chemistry.orgmagtech.com.cn

Furthermore, the development of novel cross-coupling reactions represents a significant opportunity. Palladium-catalyzed C(sp²)–H arylation of dehydroalanine (B155165) derivatives with reagents like arylthianthrenium salts provides a direct method to synthesize dehydrophenylalanine derivatives under mild conditions. acs.org Expanding this methodology to include a wider range of coupling partners, such as alkyl groups, would greatly enhance the synthetic utility of this compound. Additionally, leveraging its ability to undergo radical additions can lead to the formation of unnatural amino acids with complex side chains. nih.gov The continued exploration of these catalytic transformations will solidify the role of this compound as a versatile platform for chemical innovation. nih.gov

Integration into Advanced Polymer and Material Science

The incorporation of this compound into peptides and polymers offers a powerful strategy for creating advanced materials with tailored properties. rsc.orgnih.gov The conformational constraints imposed by the dehydroamino acid residue can influence the secondary structure of peptides, promoting the formation of specific folds like helices and turns. rsc.orgnih.gov This has led to the development of "foldamers," which are non-natural oligomers that mimic the structure and function of biological macromolecules. rsc.org

A significant area of future research lies in the development of self-assembling materials. Peptides containing dehydrophenylalanine have been shown to form supramolecular hydrogels at low concentrations. nih.govnih.gov These hydrogels have potential applications in biomedical fields such as tissue engineering and controlled drug delivery. nih.gov For instance, nanostructures formed from dehydropeptides have demonstrated a greater capacity for encapsulating drugs compared to their saturated counterparts. nih.gov Future work will focus on fine-tuning the peptide sequence and stereochemistry to control the mechanical properties, biocompatibility, and drug-release kinetics of these hydrogels. nih.gov

The unique electronic properties of the dehydrophenylalanine unit can also be exploited in the design of functional materials. Peptidyl foldamers containing such residues exhibit interesting electronic and supramolecular aggregation behaviors that can be modulated. rsc.org This opens up possibilities for creating novel materials for applications in electronics, sensing, and catalysis. The integration of this compound into polymers could also lead to materials with enhanced thermal stability and specific optical properties, further broadening its application in material science.

Exploration of Unconventional Reactivity Patterns

The reactivity of this compound is governed by the complex interplay of its electron-donating amino group and electron-withdrawing carbonyl and ester groups. nih.gov This "push-pull" electronic structure allows it to act as either a nucleophile or an electrophile depending on the reaction conditions, leading to a variety of reactivity patterns that are still being explored. nih.gov

While its role as a Michael acceptor in conjugate additions with nucleophiles like thiols and amines is well-established, its reactivity at the α-position is less conventional. rsc.org Under certain acidic conditions, the molecule can undergo nucleophilic substitution at the α-carbon, a reaction manifold that has been used selectively in total synthesis. nih.gov Further investigation into this reactivity could unlock new strategies for peptide modification and the synthesis of complex unnatural amino acids.

Another area of emerging interest is its participation in cycloaddition reactions. Dehydroamino acids have been shown to act as both 2π and 4π components in formal [4+2] cycloadditions, enabling the clean formation of novel heterocyclic systems. nih.gov Exploring the scope of these cycloadditions with different dienes and dienophiles could lead to the rapid assembly of complex scaffolds. The development of catalytic and asymmetric versions of these reactions would be particularly valuable. Understanding and harnessing these unconventional reactivity patterns will continue to provide novel and powerful tools for synthetic chemists.

Design of Highly Conformationally Restricted Analogues for Chemical Probes

The rigidifying effect of the α,β-double bond makes dehydrophenylalanine a valuable component in the design of conformationally constrained peptide analogues. magtech.com.cn This structural constraint can enhance metabolic stability and lock the peptide into a specific bioactive conformation, making such analogues powerful tools for probing biological systems. nih.govnih.gov

Future research will focus on the synthesis of highly restricted analogues of this compound to be used as chemical probes. By incorporating it into peptides, researchers can systematically study structure-activity relationships and elucidate the conformational requirements for receptor binding or enzyme inhibition. nih.gov The synthesis of peptides containing multiple dehydrophenylalanine units, for example, presents a challenge but offers a way to create unique and highly ordered structures. nih.gov

The design of cyclic peptides and peptidomimetics containing dehydrophenylalanine is another promising direction. rsc.orgnih.gov Cyclization can further restrict conformational freedom, leading to analogues with enhanced potency and selectivity. These conformationally defined molecules can serve as precise probes to investigate protein-protein interactions or to act as scaffolds for the development of new therapeutic agents. By systematically modifying the structure and stereochemistry of these analogues, it is possible to develop a deeper understanding of biological processes at the molecular level. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.